

Technical Guide: Enalapril N-Glucuronide – Characterization, Formation, and Control

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Compound of Interest

Compound Name: *Enalapril N-Glucuronide*

Cat. No.: *B13861040*

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Executive Summary

Enalapril N-Glucuronide (C₂₆H₃₆N₂O₁₁) is a Phase II metabolite and a critical bioanalytical impurity of the angiotensin-converting enzyme (ACE) inhibitor, Enalapril.[1][2] While Enalapril is primarily hydrolyzed to its active diacid form, Enalaprilat, direct N-glucuronidation of the parent prodrug represents a minor but analytically significant pathway.[2]

For drug development professionals, this compound poses a specific challenge: Bioanalytical Interference. Due to the potential for in-source fragmentation or co-elution during LC-MS/MS analysis, **Enalapril N-Glucuronide** can artificially inflate reported Enalapril concentrations, compromising pharmacokinetic (PK) data integrity. This guide provides the structural basis, synthesis protocols, and analytical strategies to isolate and control this impurity.

Chemical Identity & Properties

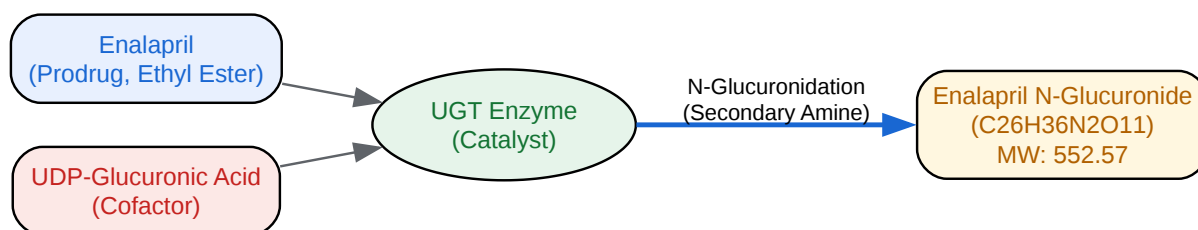
Unlike the common degradation product Enalapril Diketopiperazine (DKP), which forms via intramolecular cyclization, **Enalapril N-Glucuronide** is a conjugate formed by the enzymatic addition of glucuronic acid to the secondary amine of the alanyl-proline backbone.

Physicochemical Profile[3]

Property	Specification
Chemical Name	1-[N-[(S)-1-Carboxy-3-phenylpropyl]-L-alanyl]-L-proline 1'-N-β-D-glucuronide ethyl ester
Molecular Formula	C ₂₆ H ₃₆ N ₂ O ₁₁
Molecular Weight	552.57 g/mol
Parent Compound	Enalapril (MW 376.[3][4]45)
Moieties	Enalapril (Ethyl ester) + Glucuronic Acid
Solubility	High aqueous solubility; polar organic solvents (Methanol, DMSO)
pKa	~3.0 (Carboxylic acid of glucuronide), ~5.5 (Secondary amine - masked)

Structural Visualization

The conjugation occurs at the secondary nitrogen atom of the Enalapril molecule. This N-glucuronidation increases polarity significantly compared to the parent drug.



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Figure 1: Formation pathway of **Enalapril N-Glucuronide** via enzymatic conjugation.

Formation Mechanism: Metabolite vs. Impurity[1]

It is critical to distinguish the origin of this compound to apply the correct control strategy.

Metabolic Formation (In Vivo)

Enalapril N-Glucuronide is primarily a Phase II metabolite. It is formed in the liver by UDP-glucuronosyltransferases (UGTs), specifically the UGT1A and UGT2B subfamilies.

- Mechanism: Direct transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the nucleophilic secondary amine of Enalapril.
- Significance: While Enalapril is largely excreted as Enalaprilat (hydrolysis product), trace amounts of the N-glucuronide can circulate in plasma.

Bioanalytical Impurity (Ex Vivo)

In the context of drug development, **Enalapril N-Glucuronide** is classified as a bioanalytical impurity.^[1]

- The "Back-Conversion" Risk: Acyl glucuronides and N-glucuronides are labile. During sample processing (e.g., plasma extraction) or in the ion source of a mass spectrometer, the glucuronide moiety can cleave, reverting the molecule back to Enalapril.
- Consequence: If not chromatographically separated, the metabolite converts back to the parent drug, leading to an overestimation of Enalapril levels in patient samples.

Analytical Strategy & Control

To ensure data integrity, the analytical method must demonstrate specificity—the ability to unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, degradants, matrix).

LC-MS/MS Methodology

The following protocol outlines a validated approach to separate Enalapril from its N-Glucuronide.

Chromatographic Conditions:

- Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.

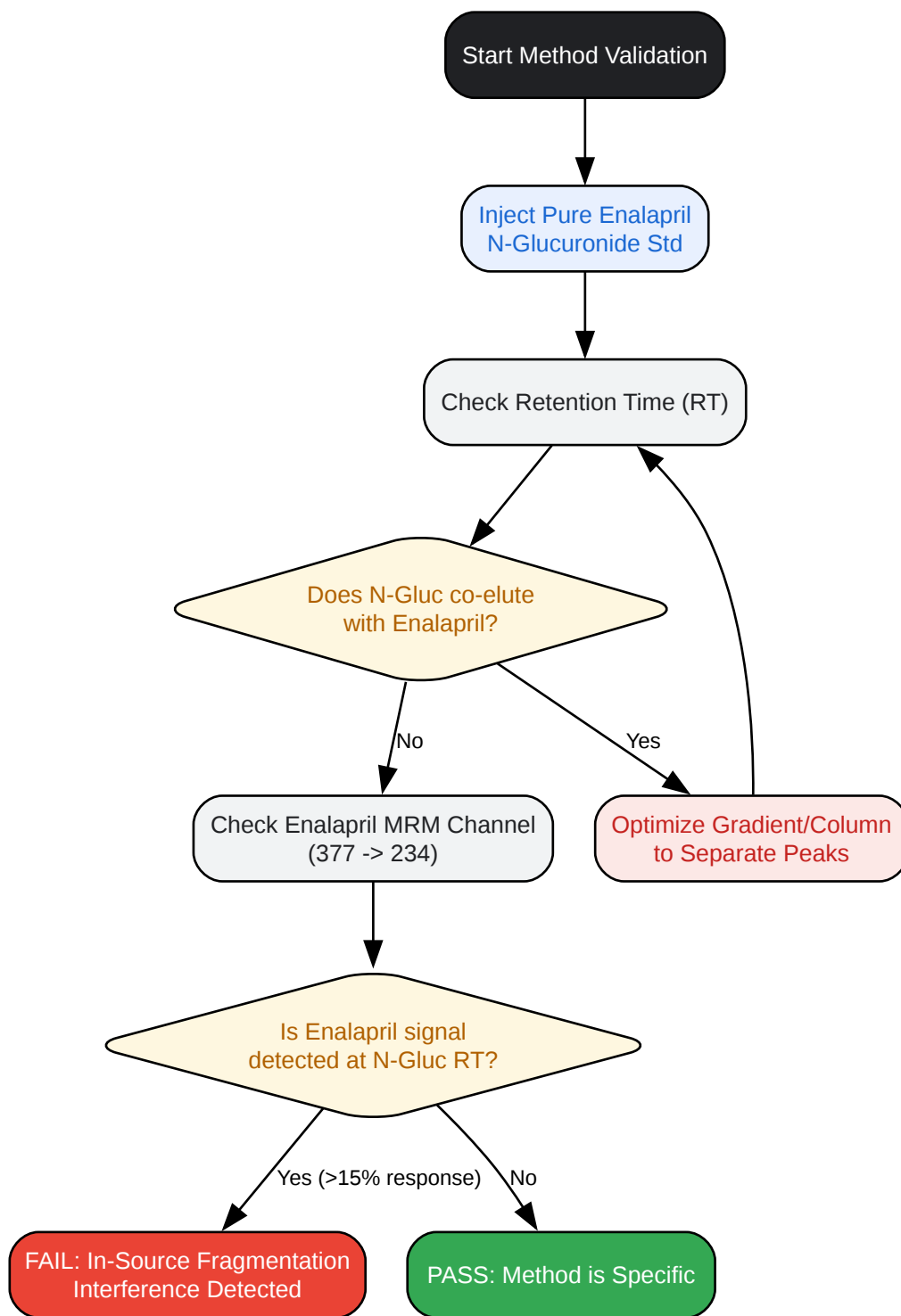
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 4 minutes.
- Flow Rate: 0.4 mL/min.

Mass Spectrometry Settings (MRM):

- Ionization: ESI Positive Mode.
- Enalapril Transition:m/z 377.2 → 234.1 (Quantifier).
- **Enalapril N-Glucuronide** Transition:m/z 553.3 → 377.2 (Loss of glucuronic acid - 176 Da).
 - Note: Monitoring the 553 → 377 transition helps track the impurity. However, the critical test is to inject the pure N-Glucuronide standard and monitor the Enalapril channel (377 → 234). If a peak appears, in-source fragmentation is occurring.

Diagnostic Workflow for Interference

Use this logic flow to validate your method against glucuronide interference.



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Figure 2: Decision tree for assessing bioanalytical interference from N-Glucuronide.

Preparation of Reference Standard

Since **Enalapril N-Glucuronide** is not a standard process impurity, it is often unavailable in large commercial quantities. The most reliable method to produce the reference standard for validation is Enzymatic Synthesis using liver microsomes.

Reagents Required[2]

- Substrate: Enalapril Maleate (pure).
- Enzyme Source: Pooled Human Liver Microsomes (HLM) or Recombinant UGT (e.g., UGT1A9/2B7).
- Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA).[2]
- Activator: Alamethicin (pore-forming peptide to access luminal UGTs).
- Buffer: Tris-HCl (pH 7.4) + MgCl₂ (10 mM).[2]

Synthesis Protocol

- Activation: Pre-incubate HLM (1 mg protein/mL) with Alamethicin (50 µg/mL) on ice for 15 minutes.
- Reaction Mixture: Combine Activated HLM, Enalapril (100 µM), and MgCl₂ in Tris buffer.
- Initiation: Add UDPGA (5 mM final concentration).
- Incubation: Incubate at 37°C in a shaking water bath for 4–6 hours.
- Termination: Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins.
- Isolation: Centrifuge at 10,000 x g for 10 min. Collect supernatant.
- Purification: Isolate the N-Glucuronide using Semi-Preparative HPLC (collect fraction matching m/z 553). Evaporate solvent to obtain the standard.

Regulatory Context

The control of **Enalapril N-Glucuronide** aligns with ICH M3(R2) and FDA MIST (Safety Testing of Drug Metabolites) guidelines.

- **Safety Coverage:** If the N-Glucuronide is a major human metabolite (>10% of total drug-related exposure), it must be adequately exposed in preclinical safety species.
- **Stability Testing:** While not a specified impurity in the USP/EP monographs for Enalapril Maleate tablets (which focus on Impurities A-H, mostly degradants like DKP), the N-Glucuronide must be evaluated during forced degradation studies if the formulation contains biological excipients or if the method is used for biological fluids.

Summary of Impurity Limits (General)

Impurity Type	Reporting Threshold	Identification Threshold	Qualification Threshold
Drug Substance	0.05%	0.10%	0.15%
Metabolite (MIST)	N/A	>10% of Parent AUC	Safety assessment required if disproportionate

Note: **Enalapril N-Glucuronide** typically falls under the Metabolite category, requiring identification and bioanalytical control rather than manufacturing process control.

References

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